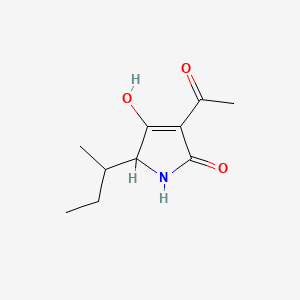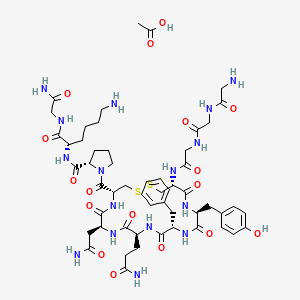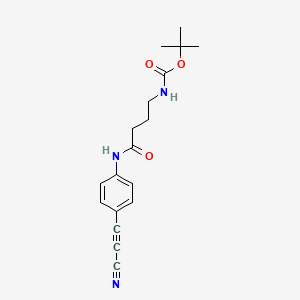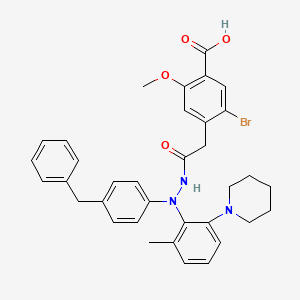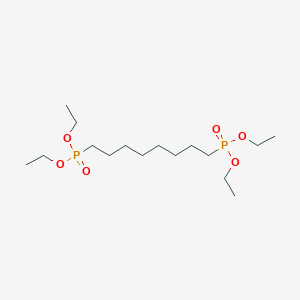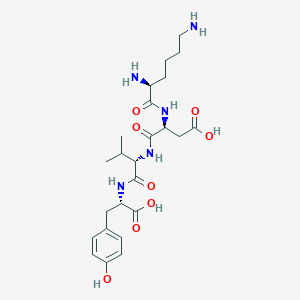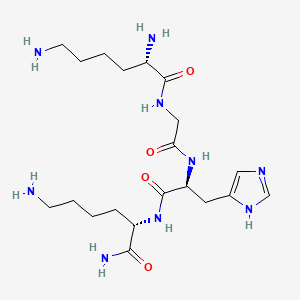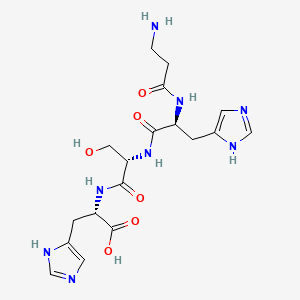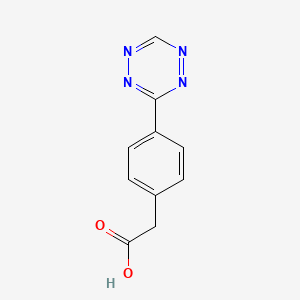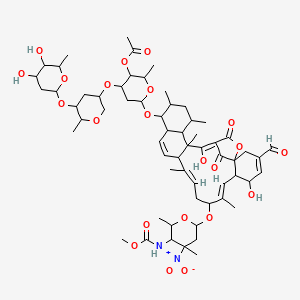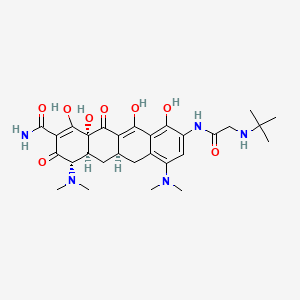
Tigeciclina
Descripción general
Descripción
La tigeciclina es un antibiótico glicilicíclico que pertenece a la clase de antibióticos de las tetraciclinas. Se desarrolló para combatir el creciente problema de la resistencia a los antibióticos en bacterias como Staphylococcus aureus, Acinetobacter baumannii y Escherichia coli. La this compound se administra por vía intravenosa y se utiliza para tratar una variedad de infecciones bacterianas, incluidas infecciones complicadas de la piel y las estructuras, infecciones intraabdominales complicadas y neumonía bacteriana adquirida en la comunidad .
Aplicaciones Científicas De Investigación
La tigeciclina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar los mecanismos de resistencia a los antibióticos y el desarrollo de nuevos antibióticos. En biología, la this compound se utiliza para investigar la síntesis de proteínas bacterianas y los efectos de los antibióticos en las células bacterianas. En medicina, es un fármaco fundamental para el tratamiento de infecciones bacterianas multirresistentes. Industrialmente, la this compound se utiliza en el desarrollo y las pruebas de nuevos agentes antimicrobianos .
Mecanismo De Acción
La tigeciclina ejerce sus efectos inhibiendo la síntesis de proteínas en las bacterias. Se une a la subunidad ribosomal 30S, bloqueando la entrada de moléculas de tRNA aminoacil al sitio A del ribosoma. Esto evita la incorporación de residuos de aminoácidos en las cadenas de péptidos en elongación, deteniendo eficazmente la síntesis de proteínas bacterianas. La adición de un residuo de glicilamida a la posición 9 de la minociclina permite que la this compound evada los mecanismos comunes de resistencia a las tetraciclinas, como las bombas de eflujo y la protección ribosomal .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tigecycline overcomes the two major resistance mechanisms of tetracycline: tetracycline-specific efflux pump acquisition and ribosomal protection . It is active against many gram-positive and -negative organisms, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and -resistant enterococci, and extended-spectrum β-lactamase–producing Escherichia coli and Klebsiella pneumoniae .
Cellular Effects
Tigecycline is concentrated in cells and is eliminated primarily via biliary excretion . It does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .
Molecular Mechanism
Tigecycline is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the two major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection . More specifically, tigecycline is a poor substrate for tetracycline-specific efflux pumps, and it still attaches to ribosomes that have been modified by the Tet (M) protein .
Temporal Effects in Laboratory Settings
Tigecycline provides parenteral therapy for complicated skin/skin-structure and intra-abdominal infections . The only prominent adverse effects are associated with tolerability, most notably nausea and vomiting .
Transport and Distribution
Tigecycline is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tigeciclina implica varios pasos, comenzando con la minociclina. Uno de los métodos incluye disolver el elemento del anillo de 9-amino minociclina clorhidrato en N-metil-2-pirrolidona, enfriar la solución y luego agregar éster de triazina activo. La reacción se lleva a cabo a una temperatura controlada, seguida de cristalización para obtener el producto bruto .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se obtiene típicamente como un polvo liofilizado para administración intravenosa .
Análisis De Reacciones Químicas
Tipos de reacciones: La tigeciclina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su interacción con la enzima monooxigenasa Tet(X4), que hidroxila la this compound, lo que lleva a la resistencia en ciertas cepas bacterianas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de la this compound incluyen N-metil-2-pirrolidona, éster de triazina activo y diversos ácidos y bases para el ajuste del pH. Las condiciones de reacción a menudo implican temperaturas controladas y solventes específicos para asegurar las transformaciones químicas deseadas .
Principales productos formados: El principal producto formado a partir de las reacciones que involucran this compound es el derivado hidroxilado, que es el resultado de la acción de la monooxigenasa Tet(X4). Esta modificación puede conducir a la resistencia en las bacterias, lo que la convierte en un área de estudio significativa .
Comparación Con Compuestos Similares
La tigeciclina es única entre los antibióticos de la tetraciclina debido a su actividad de amplio espectro y su capacidad para superar los mecanismos comunes de resistencia. Compuestos similares incluyen minociclina, doxiciclina y tetraciclina. En comparación con estos antibióticos, la this compound tiene un espectro de actividad más amplio y es eficaz contra muchos patógenos multirresistentes. Esto la convierte en una opción valiosa para el tratamiento de infecciones graves y complicadas .
Lista de compuestos similares:- Minociclina
- Doxiciclina
- Tetraciclina
Las modificaciones estructurales únicas y la actividad de amplio espectro de la this compound la diferencian de estos compuestos similares, convirtiéndola en una herramienta fundamental en la lucha contra las bacterias resistentes a los antibióticos.
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048581 | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance. | |
| Record name | Tigecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tigecycline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange powder or cake | |
CAS No. |
220620-09-7 | |
| Record name | Tigecycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tigecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tigecycline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


